An In-depth Technical Guide to 2-Hydroxyethyl 2H-pyran-4-carboxylate: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-Hydroxyethyl 2H-pyran-4-carboxylate: Properties, Synthesis, and Applications
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
The 2H-pyran scaffold is a recurring motif in a multitude of natural products and pharmacologically active compounds, bestowing upon them a diverse array of biological activities. This technical guide provides a comprehensive overview of a specific, novel derivative, 2-Hydroxyethyl 2H-pyran-4-carboxylate. Due to the limited availability of direct experimental data for this compound, this document synthesizes information from closely related analogues and established chemical principles to predict its physicochemical properties, propose a viable synthetic route, and discuss its potential applications in drug discovery. Particular emphasis is placed on the inherent reactivity and stability of the 2H-pyran ring system, a critical consideration for its manipulation and incorporation into larger molecular frameworks.
Introduction: The 2H-Pyran Core in Medicinal Chemistry
The 2H-pyran ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural core of numerous natural products with potent biological activities.[1] However, simple, non-aromatic fused 2H-pyrans are often challenging to isolate as stable compounds due to a facile valence isomerization to their open-chain dienone forms.[1] The stability of the 2H-pyran ring is significantly influenced by the substitution pattern and fusion to other ring systems. Understanding the delicate balance of this equilibrium is paramount for the successful design and synthesis of novel 2H-pyran-containing therapeutic agents. This guide focuses on the title compound, 2-Hydroxyethyl 2H-pyran-4-carboxylate, a molecule that combines the reactive 2H-pyran core with a functionalized side chain amenable to further chemical modification, making it a potentially valuable building block in drug discovery.
Physicochemical Properties: A Predictive Analysis
Predicted Physicochemical Data
The following table summarizes the predicted properties for 2-Hydroxyethyl 2H-pyran-4-carboxylate, with data for the saturated analogue, methyl tetrahydro-2H-pyran-4-carboxylate, provided for comparison.
| Property | Methyl tetrahydro-2H-pyran-4-carboxylate (Experimental) | 2-Hydroxyethyl 2H-pyran-4-carboxylate (Predicted) | Justification for Prediction |
| Molecular Formula | C₇H₁₂O₃[2][3] | C₈H₁₀O₄ | Addition of a -CH₂OH group and loss of two hydrogens. |
| Molecular Weight | 144.17 g/mol [2][3] | 170.16 g/mol | Calculated from the molecular formula. |
| Appearance | Liquid[2] | Likely a liquid or low-melting solid. | The presence of the hydroxyl group may increase intermolecular hydrogen bonding, potentially raising the melting point compared to a simple ethyl ester. |
| Boiling Point | Not available | Higher than the saturated methyl ester. | The increased molecular weight and the presence of a hydroxyl group capable of hydrogen bonding will significantly increase the boiling point. |
| Solubility | Not available | Soluble in polar organic solvents (e.g., ethanol, DMSO, DMF). Moderately soluble in water. | The ester and pyran oxygen atoms, along with the hydroxyl group, will facilitate hydrogen bonding with water and other polar solvents. |
| Density | 1.080 g/mL at 20 °C[2][4] | ~1.1-1.2 g/mL | The introduction of an additional oxygen atom and a more compact unsaturated ring structure would likely increase the density. |
Spectroscopic Profile (Predicted)
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¹H NMR: The spectrum is expected to be complex. Key signals would include those for the vinyl protons of the 2H-pyran ring, the protons of the 2-hydroxyethyl group, and the protons on the saturated carbon of the pyran ring. The chemical shifts of the vinyl protons would be downfield compared to the aliphatic protons of the saturated analogue.
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¹³C NMR: The spectrum will show signals for the sp² hybridized carbons of the double bonds in the 2H-pyran ring at a downfield chemical shift (typically >100 ppm). The carbonyl carbon of the ester will also be prominent at a characteristic downfield position.
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FTIR: The infrared spectrum will be characterized by a strong carbonyl (C=O) stretching vibration for the ester group (around 1720-1740 cm⁻¹), a broad O-H stretching band for the hydroxyl group (around 3200-3500 cm⁻¹), and C=C stretching vibrations for the pyran ring (around 1600-1650 cm⁻¹).
Proposed Synthesis and Experimental Protocols
A plausible synthetic route to 2-Hydroxyethyl 2H-pyran-4-carboxylate would involve the initial synthesis of a stable precursor, such as a 2H-pyran-4-carboxylic acid derivative, followed by esterification. Given the instability of the simple 2H-pyran ring, a strategy that introduces the unsaturation at a late stage or utilizes a more stable, substituted pyran precursor would be advantageous.
Synthesis of a 2H-Pyran-4-Carboxylic Acid Precursor
One potential route to a 2H-pyran-4-carboxylic acid precursor could involve a hetero-Diels-Alder reaction between an α,β-unsaturated ketone and a vinyl ether, followed by further functional group manipulations.
Esterification with Ethylene Glycol
The final step in the synthesis of the target molecule would be the esterification of the 2H-pyran-4-carboxylic acid precursor with ethylene glycol. A common and effective method for this transformation is the Fischer-Speier esterification.[5]
Protocol: Fischer-Speier Esterification
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve the 2H-pyran-4-carboxylic acid precursor in a large excess of ethylene glycol, which also serves as the solvent.
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Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.[5]
-
Reaction Execution: Heat the reaction mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the formation of the ester.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base, such as sodium bicarbonate solution.
-
Isolation and Purification: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Caption: Fischer-Speier esterification workflow.
Chemical Reactivity and Stability
The reactivity of 2-Hydroxyethyl 2H-pyran-4-carboxylate will be dominated by the functionalities present: the 2H-pyran ring, the ester, and the primary alcohol.
The 2H-Pyran Ring: A Hub of Reactivity
The 2H-pyran ring is susceptible to a variety of transformations:
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Valence Isomerization: As previously mentioned, the 2H-pyran ring can undergo a reversible electrocyclic ring-opening to a dienone.[1] This equilibrium is a critical consideration in its handling and in subsequent reactions.
-
Diels-Alder Reactions: The diene system within the 2H-pyran ring can participate in Diels-Alder reactions, providing a pathway to complex polycyclic structures.
-
Nucleophilic Attack: The electrophilic centers at positions C-2, C-4, and C-6 of the pyran-2-one ring system (a related structure) are vulnerable to nucleophilic attack, often leading to ring-opening.[6] A similar reactivity pattern can be anticipated for the 2H-pyran ring, particularly at the carbon adjacent to the ring oxygen.
Caption: Key reactivity pathways of the 2H-pyran ring.
Ester and Alcohol Functionalities
The ester and alcohol groups offer further opportunities for chemical modification:
-
Transesterification: The ester can be converted to other esters by reaction with different alcohols under acidic or basic conditions.
-
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid.
-
Derivatization of the Hydroxyl Group: The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or it can be converted to a variety of other functional groups, such as ethers or other esters.
Potential Applications in Drug Development
The unique combination of a reactive heterocyclic core and a functionalized side chain makes 2-Hydroxyethyl 2H-pyran-4-carboxylate a promising scaffold for the synthesis of novel bioactive molecules.
-
Scaffold for Library Synthesis: The multiple reactive sites allow for the facile generation of a library of diverse compounds for high-throughput screening.
-
Bioisosteric Replacement: The 2H-pyran ring can serve as a bioisostere for other cyclic or aromatic systems in known drug molecules.
-
Pro-drug Design: The hydroxyl group can be used as a handle for the attachment of promoieties to improve the pharmacokinetic properties of a parent drug.
Conclusion
While direct experimental data for 2-Hydroxyethyl 2H-pyran-4-carboxylate remains elusive, a comprehensive analysis of related structures and fundamental chemical principles allows for a robust prediction of its properties and reactivity. The inherent instability of the 2H-pyran ring presents a synthetic challenge but also a gateway to unique chemical transformations. The proposed synthetic route, based on established methodologies, provides a practical approach to accessing this novel compound. The versatile reactivity of this molecule makes it a promising building block for the development of new therapeutic agents. Further experimental investigation is warranted to validate these predictions and fully explore the potential of this intriguing heterocyclic scaffold.
References
- Kranjc, K., & Kočevar, M. (2009). Ring transformations of 2H-pyran-2-ones and fused pyran-2-ones with nucleophilic reagents. HETEROCYCLES, 77(2), 731.
- Google Patents. CN103242276B - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid.
-
PubChem. Ethyl 5-methyl-3,4-dihydro-2H-pyran-4-carboxylate. [Link]
-
PubChem. 2H-Pyran-4-carboxylic acid, tetrahydro-, methyl ester. [Link]
-
Royal Society of Chemistry. (2024). Unveiling the reactivity of 2 H -(thio)pyran-2-(thi)ones in cycloaddition reactions with strained alkynes through density functional theory studies. Organic & Biomolecular Chemistry. [Link]
-
ACS Publications. (2010). Synthesis and Reactivity of 2H-Pyran Moiety inFullerene Cage Skeleton. The Journal of Organic Chemistry. [Link]
-
Scientific Laboratory Supplies. Methyl tetrahydro-2H-pyran-4-c | 40199-250ML | SIGMA-ALDRICH | SLS. [Link]
-
MDPI. (2021). Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. Molecules, 26(17), 5344. [Link]
-
PMC. (2018). Recent Advances in the Synthesis of 2H-Pyrans. Molecules, 23(9), 2233. [Link]
-
Amerigo Scientific. Methyl tetrahydro-2H-pyran-4-carboxylate (≥98.0% (GC)). [Link]
-
IntechOpen. (2018). Recent Advances in the Synthesis of Carboxylic Acid Esters. [Link]
-
Chemistry LibreTexts. (2023). Preparation of Esters. [Link]
-
Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. 四氢-2H-吡喃-4-羧酸甲酯 produced by BASF, ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2H-Pyran-4-carboxylic acid, tetrahydro-, methyl ester | C7H12O3 | CID 2773520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
